molecular formula C30H20F5NO4 B1442712 Fmoc-D-Phe-OPfp CAS No. 159505-85-8

Fmoc-D-Phe-OPfp

Cat. No. B1442712
M. Wt: 553.5 g/mol
InChI Key: WKHPSOMXNCTXPK-JOCHJYFZSA-N
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Description

Fmoc-D-Phe-OPfp is a compound with the linear formula C30H20F5NO4 . Its IUPAC name is 2,3,4,5,6-pentafluorophenyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoate . It is used in research and development .


Synthesis Analysis

Fmoc Solid Phase Peptide Synthesis (SPPS) is a commonly used method for the production of peptides . The chemical concept of SPPS is based on the successive coupling of N α -protected amino acids to a growing peptide chain which is immobilized on a solid support . Fmoc-SPPS has become the more widely used strategy, largely due to practical considerations including safety concerns .


Molecular Structure Analysis

The molecular weight of Fmoc-D-Phe-OPfp is 553.49 . Its InChI code is 1S/C30H20F5NO4/c31-23-24(32)26(34)28(27(35)25(23)33)40-29(37)22(14-16-8-2-1-3-9-16)36-30(38)39-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,36,38)/t22-/m1/s1 .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

Fmoc-D-Phe-OPfp is a phenylalanine derivative . Its physical properties, including self-assembly kinetics, morphology, and phase transition, can be significantly impacted by a change in the position of a single atom .

Scientific Research Applications

1. Antimicrobial Potency of Fmoc-Phe-Phe Dipeptide Hydrogels

  • Summary of Application: Fmoc-Phe-Phe dipeptide hydrogels with encapsulated porphyrin chromophores have been used as a promising alternative in antimicrobial resistance. The hydrogels serve as delivery vehicles for the porphyrins, which present antimicrobial properties especially after irradiation .
  • Methods of Application: The self-assembling Fmoc-Phe-Phe dipeptide, a potent gelator, was selected as a scaffold due to its previously reported biocompatibility. Three different water-soluble porphyrins were used as photosensitizers .
  • Results or Outcomes: The hydrogels were found to be cytocompatible and displayed antimicrobial efficiency against both Gram-positive Staphylococcus aureus (S. aureus) and Gram-negative Escherichia coli (E. coli) bacteria. The zinc porphyrins were found to be more efficient .

2. Synthesis of Phosphopeptides in the Fmoc Mode

  • Summary of Application: The Fmoc mode has been used in the synthesis of phosphopeptides, which has played a major role in the characterization of protein phosphorylation/dephosphorylation .
  • Methods of Application: Phosphopeptide synthesis is achieved by either introduction of the phosphate group via post-synthetic (‘global’) phosphorylation of a resin-bound peptide or the incorporation of a pre-phosphorylated derivative into the growing peptide chain .
  • Results or Outcomes: The availability of phosphopeptides has significantly benefited the study of systems involving protein phosphorylation/dephosphorylation .

3. Peptide Self-Assembly in Nanomedicine

  • Summary of Application: Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .
  • Methods of Application: The self-assembling Fmoc-Phe-Phe dipeptide is used as a scaffold due to its previously reported biocompatibility .
  • Results or Outcomes: The self-assembled nanostructures have shown remarkable properties, holding substantial promise for the creation of the next generation nanomedicines .

4. Homologation of Alpha-Amino Acids to Beta-Amino Acids

  • Summary of Application: Fmoc-amino acid OPfp esters were utilized in the homologation of alpha-amino acids to beta-amino acids .
  • Methods of Application: The two-step Arndt-Eister method was used for the homologation .
  • Results or Outcomes: This method has been used successfully in the synthesis of beta-amino acids .

Safety And Hazards

The safety data sheet for Fmoc-D-Phe-OPfp suggests that it should be handled with care . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

Future Directions

Fmoc amino acid pentafluorophenyl esters (Fmoc-OPfp) are activated esters and do not require any additional activation . They are useful in applications where amino acids are partially racemized during coupling . Fmoc-OPfp amino acid esters were also recently utilized in the preparation of positional scanning libraries to determine kinase substrate specificity .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20F5NO4/c31-23-24(32)26(34)28(27(35)25(23)33)40-29(37)22(14-16-8-2-1-3-9-16)36-30(38)39-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,36,38)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHPSOMXNCTXPK-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Phe-OPfp

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SJ Tantry, VV Suresh Babu - Letters in Peptide Science, 2003 - Springer
… NMR spectral studies of the diastereomeric dipeptides [42, 43], Fmoc-L-Phe-Ala-OMe and Fmoc-D-Phe-Ala-OMe synthesized by employing Fmoc-L-Phe-OPfp and Fmoc-D-Phe-OPfp …
Number of citations: 3 link.springer.com
M Haramura, A Okamachi, K Tsuzuki… - Journal of medicinal …, 2002 - ACS Publications
A series of cyclic peptides having the general structure H-Phe-c[-N ε -Lys-X-NH-(CH 2 ) n -CO-] were designed on the basis of structure−activity relationship studies of motilin. All were …
Number of citations: 14 pubs.acs.org
RA Gagné - 2000 - era.library.ualberta.ca
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 3 era.library.ualberta.ca
H Yamamoto, A Wu - Synfacts, 2020 - thieme-connect.com
Significance: Reactive amino acid phenyl esters have been used in dipeptide synthesis. However, the preparation of these esters is challenging due to racemization during the …
Number of citations: 0 www.thieme-connect.com

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